molecular formula C24H19FN4O5S B11208819 N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide

Cat. No.: B11208819
M. Wt: 494.5 g/mol
InChI Key: KPDPOQLVAODMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3. The oxadiazole ring is linked via a methoxy-phenyl bridge to a nicotinamide moiety. This structure is designed to leverage the electron-deficient nature of the oxadiazole ring for enhanced biological interactions, while the 4-chlorophenyl group contributes to lipophilicity and target binding.

Properties

Molecular Formula

C24H19FN4O5S

Molecular Weight

494.5 g/mol

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H19FN4O5S/c1-3-33-18-9-8-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-4-6-15(16)25/h4-12H,3,13H2,1-2H3

InChI Key

KPDPOQLVAODMNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4)OC

Origin of Product

United States

Preparation Methods

Hydrazide Formation

4-Chlorobenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol under reflux (12 h, 80°C). The product, 4-chlorobenzohydrazide , is isolated in 85–90% yield after recrystallization.

Diacylhydrazine Intermediate

The hydrazide reacts with glycolic acid in the presence of phosphorus oxychloride (POCl₃) as a cyclodehydrating agent. This forms N’-(2-hydroxyacetyl)-4-chlorobenzohydrazide , which undergoes intramolecular cyclization to yield 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-methanol (72% yield).

Reaction Conditions :

  • Solvent: Dry dichloromethane

  • Temperature: 0°C → room temperature (24 h)

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Functionalization of the Oxadiazole Methanol Group

Chlorination to Oxadiazole Chloromethyl Derivative

The hydroxymethyl group on the oxadiazole is chlorinated using thionyl chloride (SOCl₂) in anhydrous toluene (reflux, 4 h). 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-chloromethane is obtained in 88% yield.

Etherification with 3-Aminophenol

The chloromethyl oxadiazole reacts with 3-aminophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 h. This nucleophilic substitution yields 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}aniline (67% yield).

Key Considerations :

  • Protection of the aniline group is unnecessary due to the mild basicity of K₂CO₃.

  • Excess 3-aminophenol (1.5 equiv) ensures complete conversion.

Coupling with Nicotinamide

Nicotinoyl Chloride Synthesis

Nicotinic acid is treated with thionyl chloride (SOCl₂) under reflux (2 h) to generate nicotinoyl chloride , which is used in situ without isolation.

Amide Bond Formation

The aniline intermediate reacts with nicotinoyl chloride in tetrahydrofuran (THF) at 0°C. Triethylamine (Et₃N) is added to scavenge HCl, and the mixture is stirred for 12 h at room temperature. The final product, N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide , is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve 65% yield.

Alternative Synthetic Routes

One-Pot Oxadiazole-Nicotinamide Conjugation

A streamlined approach involves concurrent oxadiazole cyclization and amide coupling. 4-Chlorobenzohydrazide and N-(3-hydroxybenzoyl)nicotinamide are heated in phosphoryl chloride (POCl₃) at 100°C for 8 h, directly yielding the target compound (58% yield).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) accelerates the cyclization step, improving yields to 78% while reducing reaction time.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, pyridine H-2), 8.72 (d, J = 4.8 Hz, 1H, pyridine H-6), 8.18 (d, J = 7.8 Hz, 1H, pyridine H-4), 7.89–7.83 (m, 2H, oxadiazole-ArH), 7.62–7.55 (m, 2H, oxadiazole-ArH), 7.41 (t, J = 8.0 Hz, 1H, bridge-ArH), 6.90–6.84 (m, 2H, bridge-ArH), 5.32 (s, 2H, OCH₂).

  • IR (KBr) : 1674 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N oxadiazole), 1248 cm⁻¹ (C-O-C ether).

  • HRMS (ESI) : m/z calculated for C₂₂H₁₆ClN₄O₃ [M+H]⁺: 443.0912; found: 443.0915.

Purity and Yield Optimization

StepIntermediateYield (%)Purity (HPLC)
14-Chlorobenzohydrazide8998.2
2Oxadiazole methanol7297.5
3Chloromethyl oxadiazole8899.0
4Aniline intermediate6796.8
5Final product6598.7

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Use of POCl₃ instead of acetic anhydride improves dehydration efficiency.

  • Side Reactions : Protecting the aniline group with Boc (tert-butoxycarbonyl) before etherification reduces undesired amidation.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling.

Industrial-Scale Considerations

  • Cost-Effectiveness : Glycolic acid is preferred over CS₂/KOH for oxadiazole formation due to lower toxicity.

  • Green Chemistry : Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The oxadiazole and thienopyrimidine rings may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications
Compound Name Substituents on Oxadiazole Linker/Bridge Terminal Group Biological Activity
Target Compound 5-(4-Chlorophenyl) Methoxy-phenyl Nicotinamide Under investigation
Compound 10g 5-((4-Chlorobenzyl)thio) Methoxy-phenyl Acetamide Antidepressant (Ki = 1.52 nM for 5-HT1A)
Compound 5c 5-(4-Chlorophenyl) Methyl Pyridin-2-amine Anticancer (HOP-92 selectivity)
(2E)-3-(4-Chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide 5-(3,4-Dimethoxyphenyl) Ethylene But-2-enamide Anticonvulsant (MES test active)
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 5-(4-Bromophenyl) Sulfanyl-acetyl Trifluoromethylphenyl acetamide Not specified (halogen variation)
Key Observations:

Substituent Position and Halogen Effects: The 4-chlorophenyl group in the target compound and Compound 5c enhances lipophilicity and may improve membrane permeability compared to 3,4-dimethoxyphenyl () or bromophenyl (). Chlorine’s electronegativity likely strengthens receptor interactions via σ-hole bonding .

Linker Modifications :

  • The methoxy-phenyl bridge in the target compound and Compound 10g provides rigidity, favoring planar conformations for receptor docking. In contrast, the sulfanyl group in introduces flexibility, which may reduce binding specificity .
  • Compound 5c uses a methyl linker, shortening the distance between the oxadiazole and pyridin-2-amine, possibly enhancing π-π stacking in cancer targets .

Terminal Group Impact :

  • Nicotinamide in the target compound offers hydrogen-bonding sites (amide and pyridine N), contrasting with acetamide in Compound 10g, which has fewer interaction points. This difference may explain the latter’s higher 5-HT1A affinity (Ki = 1.52 nM) .
  • Trifluoromethylphenyl in increases hydrophobicity and metabolic stability, a common strategy in CNS drug design .

Physicochemical and Structural Insights

  • Crystal Structure Analysis :
    provides crystallographic data for N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (Compound II), a structural analog. Key features include:

    • Bond lengths: Cl1–C3 = 1.746 Å (typical for C–Cl bonds).
    • Dihedral angles: The oxadiazole and phenyl rings are nearly coplanar (θmax = 27.5°), suggesting conjugation stability .
    • Hydrogen bonding: The acetamide group forms intermolecular H-bonds, which may enhance solubility compared to nicotinamide derivatives.
  • Synthetic Routes :

    • Compounds with thioether linkages (e.g., ) are synthesized via nucleophilic substitution, while methoxy bridges (target compound) require Williamson ether synthesis .
    • Nicotinamide derivatives often employ carbodiimide-mediated coupling for amide bond formation .

Biological Activity

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the oxadiazole moiety in its structure is particularly significant, as oxadiazole derivatives have been widely studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClN4O3C_{16}H_{15}ClN_{4}O_{3}, with a molecular weight of approximately 350.77 g/mol. Its structure includes a chlorophenyl group and a nicotinamide moiety, contributing to its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)10.2
A549 (Lung Cancer)8.9

The compound's mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

This broad-spectrum antimicrobial activity positions it as a candidate for further development in infectious disease treatment.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

  • 4-Chlorophenyl Group : Enhances lipophilicity and microbial membrane penetration (MIC reduced by 50% vs. non-halogenated analogs) .
  • Methoxy vs. Thioether Linkages : Methoxy improves CNS permeability (logP = 2.1), while thioether derivatives show stronger anti-inflammatory effects (COX-2 inhibition) .
  • Nicotinamide vs. Acetamide : Nicotinamide’s pyridine ring enables π-π stacking with aromatic residues in target proteins (e.g., MAO-A) .

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

  • IR Spectroscopy : Confirms amide C=O stretch (~1667 cm⁻¹) and oxadiazole C–N vibrations (~1500 cm⁻¹) .
  • NMR : ¹H NMR (300 MHz, CDCl₃) identifies methoxy protons (δ 3.8 ppm) and aromatic protons (δ 6.9–7.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

Advanced: How do researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to control variables (e.g., cell passage number, serum concentration) .
  • Structural Verification : Re-evaluate compound purity via HPLC (>98%) and crystallography to rule out polymorphic effects .
  • Meta-Analysis : Compare datasets across studies (e.g., vs. 18) to identify outliers linked to assay sensitivity (e.g., resazurin vs. MTT endpoints) .

Advanced: What pharmacokinetic models predict its ADME properties?

Methodological Answer:

  • In Silico Predictions : SwissADME estimates moderate bioavailability (F = 65%) due to moderate logP (2.5) and PSA (85 Ų) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) identify CYP3A4-mediated oxidation of the oxadiazole ring, necessitating prodrug strategies .

Basic: How is the compound’s purity optimized during synthesis?

Methodological Answer:

  • Recrystallization : Ethyl acetate/petroleum ether (1:1) yields >95% pure crystals .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients removes unreacted intermediates .

Advanced: How do hydrogen-bonding interactions influence receptor binding?

Methodological Answer:

  • Oxadiazole as a Bioisostere : The –N=C–O– motif mimics ester/amide groups, forming hydrogen bonds with SERT’s Asp98 and Tyr95 residues .
  • Crystal Structure Insights : Intramolecular C–H⋯O bonds pre-organize the ligand for optimal docking, reducing entropic penalties during binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.